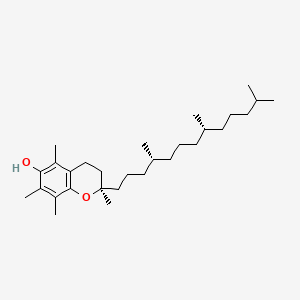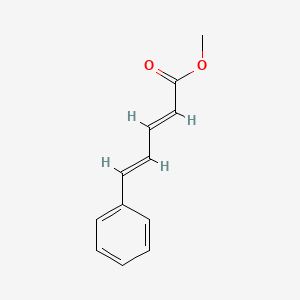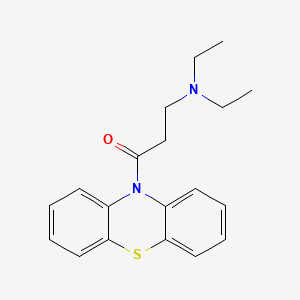
TETRAAMMINEPLATINUM(II) TETRACHLORO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Structure
- Ti3+ self-doped titanium–zinc hybrid oxides with varied phase compositions and morphologies have been synthesized using Zn powder as both reductant and Zn source, revealing the influence of Ti/Zn molar ratios and preparation processes on the structural and morphological characteristics of the products (Fu et al., 2015).
- Studies in the ZnO-TiO2 system disclosed the formation of compounds like Zn2TiO4 and ZnTiO3, providing insights into compound formation and crystal structure (Bartram & Slepetys, 1961).
Chemical Reactions and Properties
- The synthesis of ZnO nanorod doped titanium dioxide nanosheets demonstrated not only the methodological advancements but also the biocompatibility of these materials, highlighting their semiconductor properties without toxicity at certain concentrations (Rajendran et al., 2018).
- Comparison of photocatalytic properties between ZnO and TiO2 has shown that ZnO exhibits lower efficiency compared to TiO2 under specific conditions, pointing towards the critical factors affecting the performance of these materials in photocatalytic applications (Bica & Melo, 2020).
Wissenschaftliche Forschungsanwendungen
Platinum-Based Chemotherapeutics: Mechanisms and Effects
Platinum-based chemotherapeutic agents, such as cisplatin, are among the most widely used treatments for various solid tumors. Their effectiveness primarily stems from their interaction with DNA, leading to apoptosis of cancer cells. The immunogenic effects of these compounds, including cisplatin, carboplatin, and oxaliplatin, enhance their anticancer efficacy by modulating the immune system. This modulation involves the induction of an immunogenic type of cancer cell death, characterized by the exposure of calreticulin and the release of ATP and high-mobility group protein box-1 (HMGB-1), which can potentiate the immune response against tumor cells (Hato et al., 2014).
Advances in Platinum Drug Research
Research on platinum compounds has extended beyond their direct cytotoxic effects to include their potential for immunomodulation. This includes the modulation of STAT signaling and the enhancement of the effector immune response, which could be leveraged to improve the clinical efficacy of platinum-based treatments. Clinical studies are exploring these immunogenic properties to maximize the therapeutic benefits of platinum chemotherapeutics (Hato et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
13820-46-7 |
|---|---|
Produktname |
TETRAAMMINEPLATINUM(II) TETRACHLORO- |
Molekularformel |
Cl8H12N4Pt3 |
Molekulargewicht |
936.98008 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






